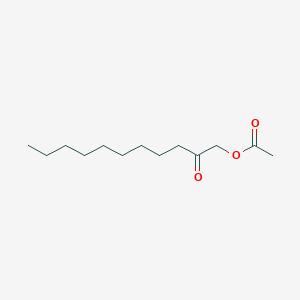
2-Undecanone, 1-(acetyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Undecanone, 1-(acetyloxy)- is an organic compound with the molecular formula C13H24O3. It is a derivative of 2-undecanone, where an acetyl group is attached to the oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an insect repellent and has been studied for its potential in other scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
2-Undecanone, 1-(acetyloxy)- can be synthesized through several methods. One common method involves the acetylation of 2-undecanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Undecanone, 1-(acetyloxy)- often involves large-scale acetylation processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Undecanone, 1-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Undecanone, 1-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its insect repellent properties and potential effects on insect behavior.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the formulation of insect repellents and other consumer products.
作用机制
The mechanism of action of 2-Undecanone, 1-(acetyloxy)- as an insect repellent involves its interaction with the olfactory receptors of insects. It acts as an olfactory agonist or antagonist, modulating the activity of odorant receptors and disrupting the insect’s ability to detect host odors. This disruption leads to a repellent effect, preventing insects from approaching treated surfaces.
相似化合物的比较
Similar Compounds
2-Undecanone:
N,N-Diethyl-3-methylbenzamide (DEET): A common insect repellent with a different chemical structure but similar repellent properties.
Picaridin: Another insect repellent with a different chemical structure but similar mode of action.
Uniqueness
2-Undecanone, 1-(acetyloxy)- is unique due to its acetylated structure, which may enhance its repellent properties and stability compared to 2-undecanone. Its specific interactions with insect olfactory receptors also differentiate it from other repellents like DEET and picaridin.
属性
CAS 编号 |
823179-63-1 |
|---|---|
分子式 |
C13H24O3 |
分子量 |
228.33 g/mol |
IUPAC 名称 |
2-oxoundecyl acetate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3 |
InChI 键 |
DFWCAGFOXUQRFH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



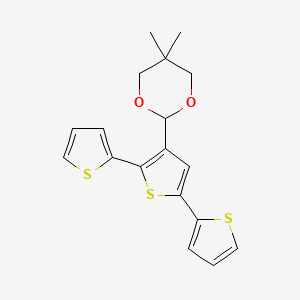
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
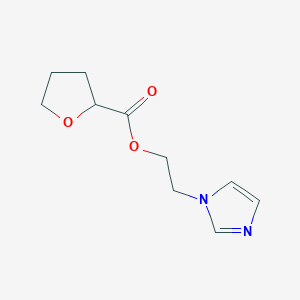
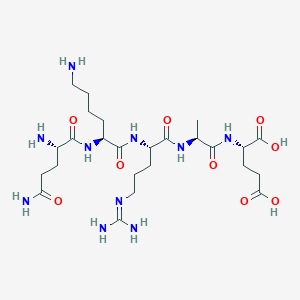
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
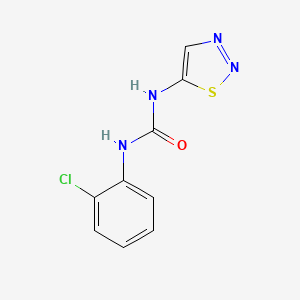
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
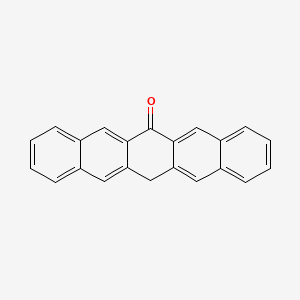
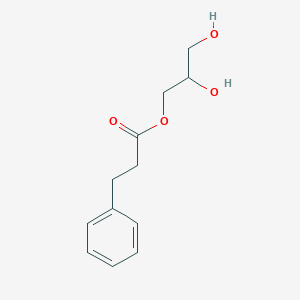
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)


